![molecular formula C8H10N4 B11920993 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-83-6](/img/structure/B11920993.png)
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents. Its structure consists of a pyrrolo[2,3-d]pyrimidine core with an ethyl group at the 7th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Potassium t-butoxide: Used in cyclocondensation reactions.
Aryl nitriles: Reactants in the synthesis process.
Boiling t-butanol: Solvent and reaction medium.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 7-Ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is their role as inhibitors of protein kinase B (Akt), a key player in cancer cell survival and proliferation. Research indicates that compounds containing this moiety exhibit strong inhibition of Akt activity, leading to reduced tumor growth in various cancer models. For instance, a study highlighted the development of potent ATP-competitive inhibitors that demonstrated high selectivity for Akt over other kinases, resulting in significant antitumor effects in vivo .
Inhibition of RET Kinase
Another promising application is in the inhibition of the RET kinase, which is implicated in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Derivatives of pyrrolo[2,3-d]pyrimidine were synthesized and tested for their ability to inhibit both wild-type and drug-resistant mutant forms of RET. One lead compound showed low nanomolar potency against these targets and effectively inhibited tumor cell migration, suggesting its potential as a therapeutic agent for RET-driven malignancies .
Antibacterial and Antifungal Activities
Compounds with the pyrrolo[2,3-d]pyrimidine structure have also been explored for their antibacterial and antifungal properties. Studies have shown that these derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .
Study on Akt Inhibition
A notable study synthesized several derivatives of this compound and evaluated their effects on tumor xenografts in nude mice. The results demonstrated that certain compounds significantly inhibited tumor growth at well-tolerated doses while modulating biomarkers associated with the Akt pathway .
RET Inhibition Case
In another investigation focusing on RET inhibition, researchers identified a compound with a pyrrolo[2,3-d]pyrimidine scaffold that showed potent activity against both wild-type and mutant forms of RET. This compound was further characterized through computational studies that elucidated its binding interactions within the RET pocket, confirming its potential as a targeted therapy for RET-associated cancers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Protein Kinase B (Akt): Inhibits the activity of Akt, a key component in cell survival and proliferation pathways.
Mycobacterium tuberculosis: Inhibits the growth of the bacteria by targeting specific enzymes involved in its metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Inhibitors of NF-κB inducing kinase (NIK) for treating psoriasis.
Uniqueness
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which provides distinct biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for drug development in various therapeutic areas.
Biological Activity
7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Properties:
- CAS Number: 14052-83-6
- Molecular Formula: C8H10N4
- Molecular Weight: 162.19 g/mol
- IUPAC Name: 7-ethylpyrrolo[2,3-d]pyrimidin-4-amine
The compound features a unique substitution pattern that contributes to its distinct biological activity and selectivity for various molecular targets, making it a valuable scaffold for drug development.
This compound exhibits its biological effects primarily through the following mechanisms:
-
Inhibition of Protein Kinase B (Akt):
- The compound inhibits Akt, a critical player in cell survival and proliferation pathways. This inhibition may contribute to its potential anti-cancer properties.
-
Antimicrobial Activity:
- Derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications as antitubercular agents.
-
Anti-inflammatory Properties:
- The compound has been studied for its anti-inflammatory effects, which may enhance its therapeutic profile in various diseases.
In Vitro Studies
Recent studies have demonstrated the biological efficacy of this compound and its derivatives:
-
Cytotoxicity Against Cancer Cells:
- A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value ranging from 29 to 59 µM across different cancer types, with specific compounds showing significant activity against EGFR and Her2 .
- Selectivity in Kinase Inhibition:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Anticancer Activity:
A study involving the synthesis of pyrrolo[2,3-d]pyrimidine derivatives reported that one compound induced cell cycle arrest and apoptosis in HepG2 cells, showcasing its potential as an anticancer agent. The observed IC50 values for key enzymes were comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib . -
Antitubercular Activity:
Research indicated that certain derivatives effectively inhibited Mycobacterium tuberculosis, showcasing their potential as novel treatments for tuberculosis.
Comparative Analysis with Similar Compounds
Compound Name | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | Akt | N/A | N/A |
Compound 5k | EGFR/Her2 | 40 - 204 | High |
(R)-6c | JAK1 | 8.5 | Selective over JAK2 |
This table summarizes the biological activity of this compound compared to other compounds within the same class.
Properties
CAS No. |
14052-83-6 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-ethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-4-3-6-7(9)10-5-11-8(6)12/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
HBKRLOUTSJELJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(N=CN=C21)N |
Origin of Product |
United States |
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